molecular formula C11H13BrClN3O B13339150 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol

2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol

Cat. No.: B13339150
M. Wt: 318.60 g/mol
InChI Key: YRALAOWKYYLYCF-UHFFFAOYSA-N
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Description

2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a bromine and chlorine atom attached to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as acetic anhydride and pyridine, with refluxing for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: Further cyclization reactions can modify the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes and pathways, which is particularly relevant in the context of cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential biological activity. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H13BrClN3O

Molecular Weight

318.60 g/mol

IUPAC Name

2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C11H13BrClN3O/c1-6-9(12)10-14-7(11(2,3)5-17)4-8(13)16(10)15-6/h4,17H,5H2,1-3H3

InChI Key

YRALAOWKYYLYCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Br)C(C)(C)CO)Cl

Origin of Product

United States

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